molecular formula C8H5FeO5 B12506827 Iron(3+) terephthalate hydroxide

Iron(3+) terephthalate hydroxide

Cat. No.: B12506827
M. Wt: 236.97 g/mol
InChI Key: IFKXKZNXXSVORM-UHFFFAOYSA-K
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Description

Iron(3+) terephthalate hydroxide is a chemical compound of significant interest in materials science, serving as a versatile precursor for the solvothermal synthesis of iron-based Metal-Organic Frameworks (MOFs), notably MOF-235 and MIL-101 . These MOFs are composed of iron(III) oxo clusters connected by terephthalic acid linkers, creating porous structures with exceptional physical and chemical properties . The specific MOF formed is highly dependent on synthesis conditions; for instance, a higher DMF-to-ethanol solvent ratio and a stoichiometric Fe(III) to terephthalic acid ratio favor the formation of MOF-235, which features one-dimensional hexagonal channels . In contrast, MIL-101, which contains two different-sized nanocages and exhibits a much higher surface area, can form at slightly elevated temperatures from similar precursor mixtures . The primary research value of this compound lies in its role in creating MOFs with high surface areas, making them promising for advanced applications. These applications include gas adsorption, water purification through the removal of contaminants like methylene blue, catalysis, and potential drug delivery systems . Researchers utilize this compound to develop these nanomaterials in a quest for environmentally and economically sustainable solutions. This product is intended for research purposes in a controlled laboratory setting and is classified For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H5FeO5

Molecular Weight

236.97 g/mol

IUPAC Name

iron(3+);terephthalate;hydroxide

InChI

InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3

InChI Key

IFKXKZNXXSVORM-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3]

Origin of Product

United States

Preparation Methods

Standard Synthesis Protocol

The conventional synthesis of iron(III) terephthalate hydroxide typically utilizes iron(III) chloride hexahydrate as the metal source and terephthalic acid as the organic linker in a mixed solvent system. The commonly reported protocol involves a 3:5 molar ratio of iron(III) ions to terephthalic acid heated in a 1:1 N,N-dimethylformamide (DMF):ethanol solvent mixture at 80°C for 24 hours. This approach primarily yields MOF-235(Fe), although phase purity challenges have been documented, with MIL-101(Fe) often forming concurrently during the solvothermal treatment.

Researchers have identified that modifying the DMF:ethanol ratio to 3:1 and adjusting the Fe(III):terephthalic acid ratio to a stoichiometric 4:3 significantly improves phase purity, resulting in nearly pure MOF-235(Fe) with a BET surface area of 295 m²/g and 67% yield. The synthesis temperature critically affects phase selection, with 80°C favoring MOF-235(Fe) formation while temperatures of 85-90°C exclusively produce MIL-101(Fe).

Reaction Mechanism Considerations

The formation of iron(III) terephthalate hydroxide involves complex nucleation and growth processes. Initially, iron(III) ions undergo hydrolysis to form intermediate hydroxide species that subsequently coordinate with deprotonated terephthalate ligands. The reaction progresses through the assembly of secondary building units (SBUs) containing iron(III) centers linked by μ-oxo, μ-hydroxo, and carboxylate bridges. This coordination framework extends three-dimensionally to form the crystal structure characteristic of iron(III) terephthalate hydroxide compounds.

Synthetic Parameters Influence

Table 1 summarizes the key parameters affecting conventional solvothermal synthesis of iron(III) terephthalate hydroxide compounds:

Parameter Range Primary Effect Reference
Temperature 80-150°C Phase selectivity; 80°C → MOF-235(Fe), 85-90°C → MIL-101(Fe)
Reaction time 2-72 hours Crystallinity and phase transition; longer times favor thermodynamic products
Fe(III):Terephthalate ratio 3:5 to 4:3 Phase purity; 4:3 ratio improves MOF-235(Fe) purity
Solvent ratio (DMF:EtOH) 1:1 to 3:1 Crystallization kinetics; 3:1 improves MOF-235(Fe) formation
Iron precursor FeCl₃·6H₂O vs. FeCl₂·4H₂O Oxidation state affects phase formation and crystallization

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis represents an innovative approach for preparing iron(III) terephthalate hydroxide compounds, offering significant advantages in reaction efficiency, reduced synthesis time, and enhanced control over particle morphology.

Synthesis Procedure

The microwave-assisted hydro/solvothermal synthesis typically employs iron(III) chloride hexahydrate and 2-aminoterephthalic acid in various solvent systems. A typical procedure involves preparing a reaction mixture in a 10 mL glass vial, sonicating briefly, and then subjecting it to microwave irradiation under controlled temperature and time conditions. The mixture is continuously stirred during microwave treatment, followed by centrifugation and washing with absolute ethanol to recover the product.

Solvent Effects on Phase Formation

The choice of reaction medium significantly influences phase selectivity in microwave-assisted synthesis. When water serves as the reaction medium, two primary phases form: MIL-101-NH₂ and MIL-53-NH₂. Conversely, ethanol as the reaction medium predominantly produces MIL-88B-NH₂, which transforms to poorly crystalline MIL-101-NH₂ at lower temperatures (100°C) and extended reaction times (≥20 minutes).

Attempts to synthesize the thermodynamically stable MIL-53-NH₂ phase in ethanol by increasing the reaction temperature to 180°C primarily result in α-Fe₂O₃ (rhombohedral hematite) formation except for very short reaction times (5 minutes). This indicates that Fe₃-μ₃-oxo clusters are less thermodynamically favored than iron(III) oxide under elevated temperature conditions.

Temperature and Concentration Effects

Table 2 illustrates the impact of temperature and metal precursor concentration on phase selectivity in microwave-assisted synthesis:

Temperature (°C) Fe(III) Concentration (M) Reaction Medium Primary Phase Reference
100 0.02-0.05 Water MIL-101-NH₂
100 0.1-0.2 Water MIL-53-NH₂
150 0.02-0.2 Water MIL-53-NH₂
100 0.02-0.2 Ethanol MIL-88B-NH₂ → MIL-101-NH₂ (with extended time)
180 0.02-0.2 Ethanol α-Fe₂O₃ (except for very short reaction times)

Modified Synthesis Approaches

Modulator-Assisted Synthesis

Phase Control in Iron(III) Terephthalate Synthesis

Achieving selective phase formation represents a significant challenge in iron(III) terephthalate hydroxide synthesis due to the propensity of multiple phases to form under similar conditions. Research has elucidated several approaches for directing phase selectivity.

Temperature-Dependent Phase Selection

Temperature exerts a profound influence on phase formation during iron(III) terephthalate synthesis. In-situ X-ray scattering investigations reveal that at 80°C, MOF-235(Fe) exclusively forms, while at 85°C and 90°C, only MIL-101(Fe) crystallizes. This temperature sensitivity indicates distinct activation energies for nucleation and growth processes associated with different crystal structures.

The temperature effect extends to microwave-assisted synthesis as well. At 100°C in water, iron concentration determines whether MIL-101-NH₂ (0.02-0.05 M Fe³⁺) or MIL-53-NH₂ (0.1-0.2 M Fe³⁺) predominantly forms, while at 150°C, MIL-53-NH₂ becomes the exclusive product regardless of concentration.

Time-Dependent Phase Transitions

Reaction duration significantly impacts phase formation and transformation processes. Without modulators, MOF-235(Fe) begins forming after 2 hours at 120°C, reaching peak crystallinity after 4 hours, with apparent crystallinity subsequently declining with extended heating. With acetic acid modulation, no solid initially forms (4 hours), followed by MIL-88B(Fe) appearance after 24 hours, which transforms to highly crystalline MOF-235(Fe) after 72 hours.

These time-dependent transitions reflect the interplay between kinetic and thermodynamic control in crystal formation, where initially formed phases may transform into more thermodynamically stable structures with extended reaction times.

Precursor and Solvent System Effects

The oxidation state and counterion of iron precursors significantly influence phase formation. The synthesis outcome differs markedly when using FeCl₃·6H₂O versus FeCl₂·4H₂O, highlighting how the initial oxidation state impacts crystallization pathways.

Similarly, solvent composition profoundly affects phase selectivity. In conventional synthesis, increasing the DMF:ethanol ratio from 1:1 to 3:1 enhances MOF-235(Fe) purity. In microwave synthesis, water predominantly yields MIL-101-NH₂ and MIL-53-NH₂, while ethanol favors MIL-88B-NH₂ formation.

Optimization of Synthesis Parameters

Surface Area Enhancement

Surface area represents a critical property for many applications of iron(III) terephthalate hydroxide materials. Research has identified optimal conditions for maximizing surface area while maintaining phase purity. For MOF-235(Fe), a nearly pure phase with a BET surface area of 295 m²/g has been achieved using a 3:1 DMF:ethanol ratio and a 4:3 Fe(III):terephthalic acid ratio. For MIL-101(Fe), optimized synthesis procedures can yield materials with BET surface areas exceeding 2400 m²/g at 80°C, which is notably lower than previously reported temperatures (110-150°C).

The correlation between phase composition and surface area is particularly noteworthy, with MIL-101(Fe) content directly proportional to measured surface area. X-ray diffraction peak height ratio analysis provides a method for assessing this relationship, offering a practical approach for quality control during synthesis optimization.

Yield Optimization

Reaction yield represents another critical consideration for practical applications. Hydrogen peroxide addition significantly enhances yields for aluminum-based systems, with the highest yield reported at 74% for MIL-53(Al). For iron-based systems, yield improvements are more selective, requiring specific H₂O₂ concentrations and reaction conditions. Typically, a 1:1 H₂O₂ molar ratio appears optimal for balancing yield with surface area and structural integrity.

Table 4 summarizes optimized synthesis conditions for different iron(III) terephthalate hydroxide phases:

Target Phase Optimal Temperature Fe:Ligand Ratio Solvent System Additives Yield (%) BET Surface Area (m²/g) Reference
MOF-235(Fe) 80°C 4:3 DMF:EtOH (3:1) None 67 295
MIL-101(Fe) 80°C Optimized Optimized None High >2400
MIL-53(Al) 90°C 2:2 DMF H₂O₂ (1:1) 74 Maintained
MIL-88B(Fe) 120°C 3:5 DMF:EtOH (1:1) Acetic acid (30-40 eq) Variable Variable

Characterization of Synthesized Materials

Structural Analysis Techniques

Powder X-ray diffraction (PXRD) serves as the primary technique for phase identification and purity assessment of iron(III) terephthalate hydroxide compounds. The distinctive diffraction patterns of different phases enable quantitative analysis of phase composition through comparative peak height ratio analysis. Additionally, in-situ X-ray scattering provides valuable insights into crystallization processes and phase transformation mechanisms during synthesis.

Spectroscopic techniques complement diffraction analysis. Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic vibrational modes associated with metal-ligand coordination, while Raman spectroscopy proves particularly valuable for detecting specific structural features like Fe-O bond vibrations in oxides and hydroxides. For more detailed structural analysis, techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy can elucidate carbon environments within the framework.

Morphological and Textural Characterization

Electron microscopy techniques including scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide critical information about particle morphology, size distribution, and crystal habit. These observations often correlate with synthesis conditions; for example, hydrogen peroxide addition promotes the formation of distinctive sharp particles in iron-based systems.

Nitrogen adsorption measurements yield essential information about surface area and porosity characteristics. The Brunauer-Emmett-Teller (BET) method quantifies specific surface area, while additional analyses can determine pore size distribution, pore volume, and pore geometry. These parameters directly relate to potential applications in adsorption, catalysis, and separation processes.

Advanced Analytical Methods

High-resolution mass spectrometry (HRMS) offers valuable insights into reaction mechanisms by identifying molecular intermediates formed during synthesis. For instance, HRMS analysis of iron terephthalate synthesis with hydrogen peroxide revealed the existence of iron dimers featuring both μ-oxo and μ-terephthalate bridges between iron nuclei. Similarly, HRMS analysis of aluminum terephthalate synthesis identified distinctive aluminum-terephthalate complexes with different structures in the presence versus absence of hydrogen peroxide.

Thermal analysis techniques, including thermogravimetric analysis (TGA), provide information about thermal stability, solvent content, and decomposition behavior. These properties are crucial for determining appropriate activation procedures and potential application temperatures for the synthesized materials.

Chemical Reactions Analysis

Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .

Comparison with Similar Compounds

Data Tables

Table 2: Key Differences Between MOF-235(Fe) and MIL-101(Fe)

Feature MOF-235(Fe) MIL-101(Fe)
Optimal Synthesis Temp 80°C 85–90°C (this study) or 110–150°C
Dominant Porosity Type Microporous Mesoporous
Environmental Impact Lower solvent demand Higher solvent use (traditional)

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